1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and two 3-methoxyphenyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-4-fluorobenzyl)-N’-[(Z)-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxyphenyl)methylene]-4-piperidinecarbohydrazide
- N-substituted tetrahydrothienopyridine derivatives
Uniqueness
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClFN2O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20ClFN2O2/c1-29-20-7-3-5-16(11-20)23-14-24(17-6-4-8-21(12-17)30-2)28(27-23)15-18-9-10-19(26)13-22(18)25/h3-14H,15H2,1-2H3 |
InChI Key |
HKULMQHPRMEOKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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